molecular formula C14H12N4O3S2 B2974452 N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203084-46-1

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B2974452
CAS RN: 1203084-46-1
M. Wt: 348.4
InChI Key: SBKXUSFPGRLSCZ-UHFFFAOYSA-N
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Description

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide, also known as MSA-NBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSA-NBT is a fluorescent probe that has been widely used in biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Synthetic Methodologies and Chemical Libraries A general methodology for the synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed, utilizing carboxamidine dithiocarbamate as a key intermediate. This approach allows for the generation of various substituted thiadiazoles, highlighting the versatility and potential of similar compounds in drug discovery and development (Park et al., 2009).

Carbonic Anhydrase Inhibitors Novel metal complexes of heterocyclic sulfonamide, showing strong carbonic anhydrase inhibitory properties, have been synthesized. These complexes have been evaluated for their potential as inhibitors against human carbonic anhydrase isoenzymes, demonstrating the therapeutic potential of sulfonamide-based compounds in treating conditions related to enzyme dysfunction (Büyükkıdan et al., 2013).

Chemical Synthesis Enhancements Methanesulfonic acid/SiO2 has been identified as an efficient combination for synthesizing 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids. This method emphasizes the role of methanesulfonic acid in facilitating chemical transformations, which may be relevant to the synthesis and modification of compounds like N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide (Sharghi & Asemani, 2009).

Antiproliferative Activities Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against cancer cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy. Such studies underscore the importance of structural modifications to enhance biological activity and specificity (Mert et al., 2014).

Insecticidal Activity Novel pyrazole methanesulfonates have been designed and synthesized, showing insecticidal activity with low acute mammalian toxicity. The study provides insights into the potential use of sulfonamide derivatives in developing safer insecticides (Finkelstein & Strock, 1997).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S2/c1-23(20,21)18-11-4-2-3-10(8-11)15-14(19)9-5-6-12-13(7-9)17-22-16-12/h2-8,18H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBKXUSFPGRLSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methanesulfonamidophenyl)-2,1,3-benzothiadiazole-5-carboxamide

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